
PF-04856264
説明
PF-04856264は、ヒト電位依存性ナトリウムチャネルNav1.7の強力で選択的な阻害剤です。 この化合物は、痛みシグナルの伝達に重要な役割を果たすNav1.7チャネルを選択的に阻害することで、疼痛治療に大きな可能性を示しています .
科学的研究の応用
Preclinical Studies
- Pain Models : In studies using the OD1 mouse model of pain, PF-04856264 was shown to reduce spontaneous pain behaviors in a concentration-dependent manner when administered via intraplantar injection . The compound's efficacy was confirmed through various assays that highlighted its ability to inhibit NaV1.7 currents effectively.
- Chronic Pain : Research indicates that NaV1.7 plays a crucial role in chronic mechanical hypersensitivity, particularly in conditions like diabetic peripheral neuropathy . this compound's inhibition of this channel suggests it could be a viable candidate for treating chronic pain conditions.
- Osteoarthritis : A study involving a mouse model of osteoarthritis demonstrated that this compound treatment resulted in less cartilage loss and lower scores on the Osteoarthritis Research Society International (OARSI) scale compared to control groups. This suggests a protective effect on joint health and pain reduction associated with osteoarthritis .
Case Study Summary Table
Clinical Trials and Efficacy
Although this compound showed promise in preclinical studies, its clinical efficacy has been mixed:
- Phase II Trials : The optimized version, PF-05089771 (derived from this compound), underwent multiple clinical trials but did not show significant superiority over existing treatments like pregabalin or ibuprofen for conditions such as diabetic peripheral neuropathy and postoperative dental pain .
- Pharmacokinetics : Observations suggest that high binding to plasma proteins may limit the effective concentration of the drug at target sites, impacting its pharmacodynamic effects .
作用機序
PF-04856264は、Nav1.7チャネルを選択的に阻害することで効果を発揮します。この阻害は、チャネルを通るナトリウムイオンの流れを遮断することで、痛みシグナルの伝達を防ぎます。 この化合物は、Nav1.7チャネルの特定の部位に結合し、それを不活性な状態に安定化させることで、その活性を低下させます .
準備方法
PF-04856264の合成には、重要な中間体の形成とその後の特定の条件下での反応など、いくつかのステップが含まれます。この化合物は、さまざまな試薬や触媒を用いた一連の化学反応によって合成されます。 This compoundの工業生産では、通常、これらの合成経路を最適化して、高収率と高純度を達成します .
化学反応解析
This compoundは、次のようないくつかの種類の化学反応を受けます。
酸化: この反応は、化合物の酸素の付加または水素の除去を伴います。
還元: この反応は、化合物の水素の付加または酸素の除去を伴います。
置換: この反応は、化合物の原子または原子団を別の原子または原子団で置換することを伴います。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の用途
This compoundは、次のような幅広い科学研究の用途を持っています。
化学: Nav1.7チャネルの機能とその疼痛伝達における役割を研究するためのツール化合物として使用されます。
生物学: 痛みを伴う分子メカニズムを理解し、新しい疼痛治療法を開発するための研究で使用されます。
医学: 特にNav1.7が関与する状態における疼痛の治療のための潜在的な治療薬です。
化学反応の分析
PF-04856264 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
PF-04856264は、他のナトリウムチャネル阻害剤と比較して、Nav1.7チャネルに対する高い選択性を持つ点でユニークです。類似の化合物には、次のようなものがあります。
- PF-05089771
- PF-06456384 trihydrochloride
- PF-04827736
- PF-06747711
- PF-04531083
- PF-04885614
- PF-05085727
これらの化合物は、ナトリウムチャネルを標的とする場合もありますが、選択性、効力、および治療用途が異なる場合があります .
生物活性
PF-04856264 is a selective inhibitor of the voltage-gated sodium channel NaV1.7, which plays a significant role in pain signaling and has been studied extensively for its potential as an analgesic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models of pain, and relevant case studies.
This compound selectively inhibits NaV1.7 channels, which are predominantly expressed in peripheral sensory neurons. By blocking these channels, this compound reduces the excitability of nociceptive neurons, thereby diminishing pain transmission. The compound has been shown to interact with specific amino acid residues in the channel's structure, leading to its selective inhibition without affecting other sodium channels significantly .
Analgesic Effects
Numerous studies have demonstrated the analgesic effects of this compound in various preclinical models:
- Mouse Models of Pain : In models of acute postsurgical pain, this compound effectively reduced mechanical allodynia, demonstrating its potential for treating postoperative pain .
- Chronic Pain Models : In a model mimicking osteoarthritis (OA), treatment with this compound resulted in less articular cartilage loss and improved mechanical sensitivity compared to controls. This suggests that NaV1.7 inhibition may also confer protective effects against OA progression .
Comparative Efficacy
A comparative analysis of this compound with other NaV1.7 inhibitors reveals its potency:
Study on Osteoarthritis
In a recent study published in Nature, researchers investigated the role of NaV1.7 in chondrocytes and its inhibition via this compound. The findings indicated that NaV1.7 inhibition led to increased expression of anabolic factors like COL2 while decreasing catabolic factors such as MMP13 and aggrecan neoepitopes. This dual effect suggests that this compound not only alleviates pain but may also slow the progression of OA by promoting cartilage health .
Transcriptomic Analysis
Another significant study focused on the transcriptomic changes induced by this compound treatment in dorsal root ganglia (DRG) post-surgery. The analysis revealed downregulation of several genes involved in pain pathways, further supporting the compound's role in modulating pain signaling at a molecular level .
特性
IUPAC Name |
3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S2/c1-25-17(8-9-23-25)16-4-2-3-5-19(16)28-18-7-6-15(12-14(18)13-21)30(26,27)24-20-22-10-11-29-20/h2-12H,1H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSKJVIBSRUWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2OC3=C(C=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235397-05-3 | |
Record name | 1235397-05-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does PF-04856264 interact with its target and what are the downstream effects?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. [, ] It binds to the voltage sensor domain 4 (VSD4) of the channel, specifically interacting with residues in the S2 and S3 transmembrane segments. [] This binding inhibits channel activation, effectively reducing sodium currents near the threshold for neuronal firing. [] By inhibiting NaV1.7, this compound disrupts the transmission of pain signals, leading to analgesic effects. [, , ]
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While the provided research doesn't delve into specific structural modifications of this compound, studies utilizing computer simulations have shed light on crucial structural features influencing its activity and selectivity. For instance, the presence of a benzene ring structure at the 39th residue of VSD4 enhances binding affinity through π-stacking interactions. [] Additionally, the strength and number of hydrogen bonds formed between this compound and conserved arginine residues on the S4 segment significantly impact its interaction with the channel. [] These findings suggest that even minor alterations to this compound's structure could significantly impact its binding affinity and selectivity for NaV1.7.
Q3: What is the significance of this compound's state-dependent inhibition of NaV1.7?
A3: this compound exhibits state-dependent inhibition of NaV1.7, meaning its inhibitory effect is enhanced when the channel is in an activated or open state. [, ] This is particularly advantageous for pain management, as pain signals are associated with increased neuronal firing and thus, increased NaV1.7 activation. State-dependent inhibition allows this compound to preferentially target hyperactive pain-sensing neurons while sparing those firing at normal rates. This selectivity potentially minimizes the risk of unwanted side effects on other physiological processes.
Q4: What in vivo evidence supports the analgesic efficacy of this compound?
A4: Several studies using animal models provide compelling evidence for the analgesic properties of this compound. In a mouse model of neuropathic pain (SNI), this compound effectively reversed mechanical hypersensitivity and reduced pain behaviors. [] Another study employing a mouse model of acute post-surgical pain demonstrated that systemic administration of this compound significantly reduced mechanical allodynia, indicating its effectiveness in managing acute pain. [] Furthermore, this compound successfully reduced veratrine-induced nociception in mice, highlighting its potential for targeting pain mediated by specific sodium channel activation. []
Q5: How does this compound compare to other NaV1.7 inhibitors?
A5: this compound demonstrates high selectivity for NaV1.7 compared to other sodium channel subtypes, surpassing the selectivity of compounds like GpTx-1 and CNV1014802. [, ] While GpTx-1 exhibits selectivity for NaV1.7, it lacks efficacy when administered systemically, limiting its therapeutic potential. [] Conversely, although CNV1014802 shows efficacy through systemic delivery, its lack of selectivity raises concerns regarding potential side effects due to off-target interactions. [] The combination of high selectivity and in vivo efficacy positions this compound as a promising candidate for further development as a pain therapeutic.
Q6: Are there any potential synergistic effects of this compound with existing pain treatments?
A6: Research suggests intriguing synergistic possibilities for this compound with existing pain medications. In a mouse model of acute post-surgical pain, researchers observed super-additive antinociceptive effects when sub-therapeutic doses of this compound were co-administered with either the opioid oxycodone or the GABAB receptor agonist baclofen. [] This synergy could potentially allow for lower doses of each drug to achieve the desired analgesic effect, potentially reducing the risk of side effects associated with higher doses of opioids or baclofen.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。